molecular formula C21H26N4O3 B13875394 2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one

2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one

Cat. No.: B13875394
M. Wt: 382.5 g/mol
InChI Key: SSKFDDAFFVPRKX-UHFFFAOYSA-N
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Description

2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the quinazolinone core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazolinone core.

    Attachment of the cyclopentanecarbonyl group: This step involves the acylation of the piperazine nitrogen with cyclopentanecarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazolinone N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinazolinone N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes such as kinases or proteases, which play crucial roles in cellular signaling and metabolism. By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell growth and proliferation, particularly in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride: Known for its use in medicinal chemistry as a reference standard.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied for its acetylcholinesterase inhibitory activity and potential use in Alzheimer’s disease treatment.

Uniqueness

2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one stands out due to its unique combination of the quinazolinone core with a cyclopentanecarbonyl-piperazine moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one

InChI

InChI=1S/C21H26N4O3/c26-19(10-9-18-22-17-8-4-3-7-16(17)20(27)23-18)24-11-13-25(14-12-24)21(28)15-5-1-2-6-15/h3-4,7-8,15H,1-2,5-6,9-14H2,(H,22,23,27)

InChI Key

SSKFDDAFFVPRKX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)C(=O)CCC3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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